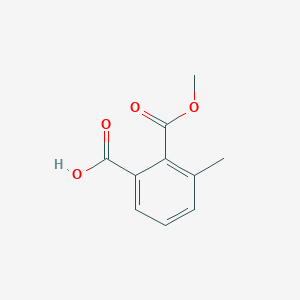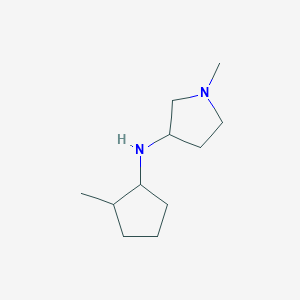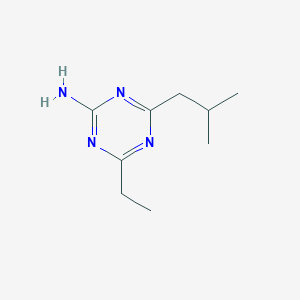
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethyl and isobutyl groups attached to the triazine ring, making it a unique derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and isobutylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(ethylamino)-1,3,5-triazine: Another triazine derivative with ethyl groups.
2,4,6-Tris(isobutylamino)-1,3,5-triazine: Similar structure but with isobutyl groups at all positions.
2,4-Diamino-6-ethyl-1,3,5-triazine: Contains two amino groups and one ethyl group.
Uniqueness
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-11-8(5-6(2)3)13-9(10)12-7/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
BXMSPXAFYPENRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
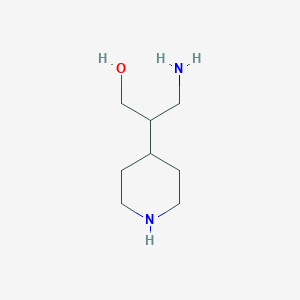
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)

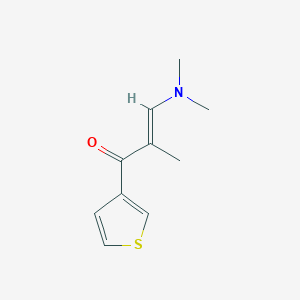
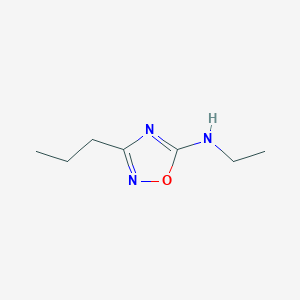
![Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13314624.png)
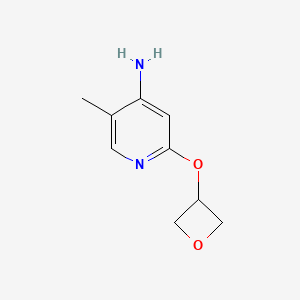
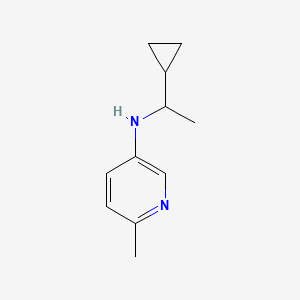
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)
![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)
